molecular formula C22H22N4O3 B11201123 2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide

2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11201123
M. Wt: 390.4 g/mol
InChI Key: VXTIFPDQUZLORM-UHFFFAOYSA-N
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Description

N-isopropyl-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyrimidine ring, and an isopropyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Pyrimidine ring formation: The benzimidazole intermediate is then reacted with a pyrimidine precursor under appropriate conditions to form the fused ring system.

    Introduction of the isopropyl group: This step involves the alkylation of the intermediate with isopropyl halide in the presence of a base.

    Acetamide formation: Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-isopropyl-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-(3-methoxyphenyl)acetamide
  • 3-methoxy-N-(1-methylethyl)benzeneacetamide
  • Benzeneacetamide, 3-methoxy-N-(1-methylethyl)

Uniqueness

N-isopropyl-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C22H22N4O3/c1-14(2)23-20(27)13-25-18-9-4-5-10-19(18)26-21(28)12-17(24-22(25)26)15-7-6-8-16(11-15)29-3/h4-12,14H,13H2,1-3H3,(H,23,27)

InChI Key

VXTIFPDQUZLORM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C2=CC=CC=C2N3C1=NC(=CC3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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